molecular formula C25H22OSi B11947938 (4-Methoxyphenyl)triphenylsilane CAS No. 14311-00-3

(4-Methoxyphenyl)triphenylsilane

Cat. No.: B11947938
CAS No.: 14311-00-3
M. Wt: 366.5 g/mol
InChI Key: VBXSHGWKMOAJPF-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)triphenylsilane is an organosilicon compound with the molecular formula C25H22OSi. It is characterized by a silicon atom bonded to three phenyl groups and one 4-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Methoxyphenyl)triphenylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with 4-methoxyphenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles to laboratory-scale methods. Industrial processes may involve larger reaction vessels, automated control systems, and optimized reaction conditions to maximize efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (4-Methoxyphenyl)triphenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes .

Scientific Research Applications

(4-Methoxyphenyl)triphenylsilane has several applications in scientific research:

Mechanism of Action

The mechanism by which (4-Methoxyphenyl)triphenylsilane exerts its effects involves interactions with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The methoxy group can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

    Triphenylsilane: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    (4-Methylphenyl)triphenylsilane: Similar structure but with a methyl group instead of a methoxy group, leading to different reactivity and applications.

    (4-Chlorophenyl)triphenylsilane:

Uniqueness: (4-Methoxyphenyl)triphenylsilane is unique due to the presence of the methoxy group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

14311-00-3

Molecular Formula

C25H22OSi

Molecular Weight

366.5 g/mol

IUPAC Name

(4-methoxyphenyl)-triphenylsilane

InChI

InChI=1S/C25H22OSi/c1-26-21-17-19-25(20-18-21)27(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3

InChI Key

VBXSHGWKMOAJPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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